Cas no 1036390-56-3 (1(2H)-Isoquinolinone, 4-fluoro-7-nitro-)

1(2H)-Isoquinolinone, 4-fluoro-7-nitro-, is a fluorinated and nitrated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The presence of both fluorine and nitro substituents enhances its reactivity, making it a valuable intermediate for synthesizing more complex molecules. The fluorine atom improves metabolic stability and bioavailability, while the nitro group offers versatility for further functionalization through reduction or substitution reactions. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, including kinase inhibitors or antimicrobial agents. Its well-defined structure and high purity ensure reproducibility in synthetic workflows, making it a reliable building block for specialized organic synthesis.
1(2H)-Isoquinolinone, 4-fluoro-7-nitro- structure
1036390-56-3 structure
Product name:1(2H)-Isoquinolinone, 4-fluoro-7-nitro-
CAS No:1036390-56-3
MF:C9H5FN2O3
MW:208.146005392075
CID:6092017
PubChem ID:59191789

1(2H)-Isoquinolinone, 4-fluoro-7-nitro- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Isoquinolinone, 4-fluoro-7-nitro-
    • 4-fluoro-7-nitroisoquinolin-1(2H)-one
    • 1036390-56-3
    • SCHEMBL8168227
    • 4-fluoro-7-nitro-2H-isoquinolin-1-one
    • Z3304746288
    • EN300-6491359
    • 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
    • Inchi: 1S/C9H5FN2O3/c10-8-4-11-9(13)7-3-5(12(14)15)1-2-6(7)8/h1-4H,(H,11,13)
    • InChI Key: MYHQJKYNRMJVQA-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC([N+]([O-])=O)=C2)C(F)=CN1

Computed Properties

  • Exact Mass: 208.02842019g/mol
  • Monoisotopic Mass: 208.02842019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9Ų
  • XLogP3: 1

Experimental Properties

  • Density: 1.53±0.1 g/cm3(Predicted)
  • Boiling Point: 454.1±45.0 °C(Predicted)
  • pka: 9.15±0.40(Predicted)

1(2H)-Isoquinolinone, 4-fluoro-7-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6491359-0.05g
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
1036390-56-3 95%
0.05g
$197.0 2023-05-31
Enamine
EN300-6491359-0.5g
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
1036390-56-3 95%
0.5g
$656.0 2023-05-31
Enamine
EN300-6491359-1.0g
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
1036390-56-3 95%
1g
$842.0 2023-05-31
Aaron
AR028QQD-5g
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
1036390-56-3 95%
5g
$3385.00 2023-12-16
1PlusChem
1P028QI1-1g
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
1036390-56-3 95%
1g
$1103.00 2023-12-26
1PlusChem
1P028QI1-5g
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
1036390-56-3 95%
5g
$3082.00 2023-12-26
1PlusChem
1P028QI1-250mg
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
1036390-56-3 95%
250mg
$579.00 2023-12-26
1PlusChem
1P028QI1-500mg
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
1036390-56-3 95%
500mg
$873.00 2023-12-26
1PlusChem
1P028QI1-2.5g
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
1036390-56-3 95%
2.5g
$2102.00 2023-12-26
Enamine
EN300-6491359-5.0g
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
1036390-56-3 95%
5g
$2443.0 2023-05-31

Additional information on 1(2H)-Isoquinolinone, 4-fluoro-7-nitro-

Research Brief on 1(2H)-Isoquinolinone, 4-fluoro-7-nitro- (CAS: 1036390-56-3): Recent Advances and Applications

1(2H)-Isoquinolinone, 4-fluoro-7-nitro- (CAS: 1036390-56-3) is a fluorinated and nitrated isoquinolinone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications.

The compound's unique structural features, including the presence of both fluorine and nitro groups, contribute to its reactivity and ability to interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1(2H)-Isoquinolinone, 4-fluoro-7-nitro- exhibits potent inhibitory activity against PARP-1 (Poly(ADP-ribose) polymerase 1), a key enzyme involved in DNA repair pathways. This finding suggests its potential as a lead compound for the development of PARP inhibitors, which are increasingly being explored for cancer therapy.

In addition to its role in oncology, recent research has explored the neuroprotective properties of this compound. A study in ACS Chemical Neuroscience (2023) reported that derivatives of 1(2H)-Isoquinolinone, 4-fluoro-7-nitro- showed promising activity in modulating glutamate receptors, which are implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in this context.

From a synthetic chemistry perspective, advancements have been made in the efficient production of 1(2H)-Isoquinolinone, 4-fluoro-7-nitro-. A recent publication in Organic Letters (2023) described a novel, high-yield synthesis route using palladium-catalyzed C-H activation, which significantly improves the scalability and purity of the compound. This methodological breakthrough is expected to facilitate further pharmacological studies and structure-activity relationship (SAR) investigations.

Looking ahead, the versatility of 1(2H)-Isoquinolinone, 4-fluoro-7-nitro- as a molecular scaffold presents numerous opportunities for drug discovery. Ongoing research is exploring its potential in other therapeutic areas, including anti-inflammatory and antimicrobial applications. However, challenges remain in optimizing its pharmacokinetic properties and reducing potential off-target effects. Future studies will likely focus on structural modifications to enhance selectivity and therapeutic efficacy while minimizing toxicity.

In conclusion, 1(2H)-Isoquinolinone, 4-fluoro-7-nitro- (CAS: 1036390-56-3) represents a promising compound with diverse biological activities and therapeutic potential. The recent advances in its synthesis and biological evaluation underscore its importance in contemporary medicinal chemistry research. As investigations continue, this compound may serve as a foundation for developing novel treatments for various diseases, particularly in oncology and neurology.

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